molecular formula C9H8N2O2 B12959915 4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one

4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B12959915
M. Wt: 176.17 g/mol
InChI Key: MEUVUAMCXDJRPH-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of a methyl-substituted pyridine derivative with a suitable carbonyl compound, followed by cyclization and hydroxylation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various substituents at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,8-naphthyridine: Lacks the methyl group at the 5-position.

    5-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 4-position.

    1,8-Naphthyridin-2(1H)-one: Lacks both the hydroxyl and methyl groups.

Uniqueness

4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-hydroxy-5-methyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-10-9-8(5)6(12)4-7(13)11-9/h2-4H,1H3,(H2,10,11,12,13)

InChI Key

MEUVUAMCXDJRPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)NC2=NC=C1)O

Origin of Product

United States

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